Allopregnan-20alpha-ol-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14-,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGYXXLXQESJE-SKLBOBKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965923 | |
| Record name | 20-Hydroxypregnan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-59-6 | |
| Record name | 5α-Pregnan-20α-ol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopregnan-20alpha-ol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Hydroxypregnan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOPREGNAN-20.ALPHA.-OL-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K215Y6L2TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Endogenous Production of Allopregnan 20alpha Ol 3 One
De Novo Synthesis Pathways from Precursors
The formation of allopregnan-20alpha-ol-3-one is a multi-step process involving several key precursor molecules.
Cholesterol as a Precursor
The de novo synthesis of neurosteroids, including this compound, originates from cholesterol. benthamscience.comfrontiersin.org This complex process begins with the transport of cholesterol into the mitochondria, a critical step for steroidogenesis. semanticscholar.orgfrontiersin.org Inside the mitochondria, the enzyme P450scc metabolizes cholesterol into pregnenolone (B344588), which serves as the fundamental precursor for all neurosteroids. researchgate.netnih.gov While glial cells are primarily involved in the initial recruitment and mitochondrial translocation of cholesterol, neurons can take up the resulting pregnenolone for further metabolism. researchgate.netnih.gov
Progesterone (B1679170) and Pregnenolone as Precursors
Pregnenolone, derived from cholesterol, is a pivotal intermediate. researchgate.netnih.gov It can be converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). conicet.gov.arnih.gov Progesterone then serves as a direct precursor for the synthesis of allopregnanolone (B1667786). conicet.gov.arwikipedia.org In fact, oral administration of pregnenolone has been shown to significantly increase the levels of its downstream metabolite, allopregnanolone. nih.gov Similarly, exogenous progesterone can also elevate allopregnanolone levels in the body. wikipedia.org
Enzymatic Regulation of Synthesis
The synthesis of this compound is tightly regulated by a series of specific enzymes that catalyze key steps in the pathway.
Role of 5α-Reductase Isozymes
The conversion of progesterone to 5α-dihydroprogesterone (5α-DHP) is a crucial and often rate-limiting step in the biosynthesis of allopregnanolone. nih.govpnas.orgnih.gov This reaction is catalyzed by the enzyme 5α-reductase. pnas.orgnih.gov There are two primary isoforms of this enzyme, type 1 and type 2, both of which are found in the brain and are involved in neurosteroid metabolism. nih.govbioscientifica.com 5α-reductase type 1 has been identified in various brain regions and cell types, including oligodendrocytes, neurons, microglia, and astrocytes. nih.gov
Role of 3α-Hydroxysteroid Oxidoreductases (3α-HSOR) / Aldo-Keto Reductases (AKR1C1-4)
Following the formation of 5α-DHP, the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR) catalyzes its conversion to allopregnanolone. conicet.gov.arresearchgate.net This enzyme is part of the aldo-keto reductase (AKR) superfamily, specifically members AKR1C1-AKR1C4, which are involved in the metabolism of various steroid hormones. nih.govingentaconnect.com These enzymes can catalyze both reductive and oxidative reactions. pnas.org In the context of allopregnanolone synthesis, the reductive action of 3α-HSOR on 5α-DHP is key. conicet.gov.arresearchgate.net The expression of 3α-HSOR has been detected in various brain regions, including the cerebral cortex, cerebellum, and spinal cord. nih.gov
Role of 20α-Hydroxysteroid Dehydrogenase (20α-HSD)
The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) is also a member of the aldo-keto reductase family and plays a role in progesterone metabolism. researchgate.netbioscientifica.com It primarily converts progesterone into its less active form, 20α-hydroxyprogesterone. researchgate.netbioscientifica.com However, it is also involved in the further metabolism of allopregnanolone. Specifically, 20α-HSD, which is encoded by the AKR1C1 gene, can act on allopregnanolone (also known as 3α,5α-tetrahydroprogesterone) to produce 5α-pregnan-3α,20α-diol. mdpi.com This enzyme is expressed in various tissues, including the placenta and corpus luteum. researchgate.netbioscientifica.com
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Precursor | Product | Function |
|---|---|---|---|
| P450scc | Cholesterol | Pregnenolone | Initial step in neurosteroid synthesis. researchgate.netnih.gov |
| 3β-Hydroxysteroid dehydrogenase (3β-HSD) | Pregnenolone | Progesterone | Conversion of pregnenolone to progesterone. conicet.gov.arnih.gov |
| 5α-Reductase | Progesterone | 5α-Dihydroprogesterone (5α-DHP) | Rate-limiting step in allopregnanolone synthesis. nih.govpnas.orgnih.gov |
| 3α-Hydroxysteroid oxidoreductase (3α-HSOR) | 5α-Dihydroprogesterone (5α-DHP) | Allopregnanolone | Final step in the main synthesis pathway of allopregnanolone. conicet.gov.arresearchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cholesterol |
| Progesterone |
| Pregnenolone |
| 5α-dihydroprogesterone (5α-DHP) |
| 20α-hydroxyprogesterone |
Brain-Specific Synthesis and Distribution
The synthesis of neurosteroids within the central nervous system (CNS) is a well-documented process, occurring in various neural cell types, including neurons, oligodendrocytes, and astrocytes. nih.gov The potential for local production of this compound in the brain is dependent on the colocalization of its necessary precursors and synthesizing enzymes.
The synthesis of this compound within the CNS hinges on the presence of 5α-dihydroprogesterone and the enzyme AKR1C1. 5α-dihydroprogesterone is a known intermediate in the brain's synthesis of the potent neurosteroid allopregnanolone, indicating its availability in neural tissues. ebi.ac.uk
Research has confirmed the expression of enzymes from the Aldo-Keto Reductase family in the human brain. Specifically, AKR1C1 and AKR1C2 have been identified as the major isoforms in the brain capable of synthesizing neurosteroids. researchgate.netnih.govresearchgate.net The expression of AKR1C1, AKR1C2, and AKR1C3 has been demonstrated in human brain tissue. nih.gov One study specifically noted that 20α-HSD (the enzymatic activity of AKR1C1) is expressed in the human brain. oup.com This provides evidence that the crucial enzyme for the final step in this compound synthesis is present in the CNS.
While specific quantitative data on the distribution of this compound across different brain regions is limited, the known locations of its synthesizing enzymes offer insight into potential areas of its production. The enzymatic pathway involves two key steps, and the distribution of the enzymes for both steps has been studied.
The first enzyme, 5α-reductase, particularly the type 1 isoform, is known to be expressed in the cerebral neocortex and subcortical white matter. oup.com Studies in rats have shown its presence in glutamatergic neurons of the cortex and hippocampus.
The second and final enzyme, 20α-hydroxysteroid dehydrogenase (AKR1C1), is confirmed to be present in the brain, although its precise distribution pattern across all specific regions is not as extensively detailed. nih.govoup.com However, the confirmed expression of both 5α-reductase and AKR1C1 in the cerebral cortex suggests this region is a probable site of this compound synthesis. oup.com
| Enzyme | Precursor / Substrate | Product | Known CNS Location | Reference |
|---|---|---|---|---|
| 5α-reductase (Type 1) | Progesterone | 5α-dihydroprogesterone | Cerebral Neocortex, Subcortical White Matter, Hippocampus | oup.com |
| 20α-hydroxysteroid dehydrogenase (AKR1C1) | 5α-dihydroprogesterone | This compound | Human Brain (general), Cerebral Cortex | nih.govnih.govoup.com |
Production in Peripheral Nervous System
The synthesis of neurosteroids is not confined to the CNS; it also occurs in the peripheral nervous system (PNS). Progesterone derivatives have been noted to exert neuroprotective effects within the PNS. nih.gov The primary glial cells of the PNS, Schwann cells, are capable of expressing the necessary enzymes for neurosteroid production.
The key enzyme for this compound synthesis, AKR1C1, has been identified in peripheral tissues. For instance, AKR1C1 is known to metabolize progesterone in subcutaneous adipose tissue, which is innervated by the PNS. nih.gov The enzyme's role in this tissue includes the inactivation of progesterone to 20α-hydroxyprogesterone, a related metabolite, highlighting its activity outside the CNS. nih.gov The presence of both the necessary steroid precursors and the AKR1C1 enzyme in peripheral tissues and cells of the nervous system suggests a capacity for local production of this compound within the PNS. nih.gov
Molecular and Cellular Mechanisms of Action of Allopregnan 20alpha Ol 3 One
Interaction with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
The primary molecular target for the neurosteroid allopregnanolone (B1667786) is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. frontiersin.orgnih.gov Its interaction with this receptor is multifaceted, involving allosteric modulation, specific binding sites, and the regulation of ion flow.
Modulation of Chloride Ion Currents
The fundamental function of the GABA-A receptor is to act as a channel for chloride ions (Cl⁻). researchgate.net When GABA binds to the receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential, thus producing an inhibitory effect.
Allopregnanolone enhances this process by modulating the gating of the chloride channel. As a positive allosteric modulator, it increases the probability and/or duration of channel opening in the presence of GABA. bioscientifica.commdpi.com This leads to a greater influx of Cl⁻ ions for a given concentration of GABA, thereby potentiating the inhibitory postsynaptic current. bioscientifica.com At higher, micromolar concentrations, allopregnanolone can also directly activate the GABA-A receptor and open the chloride channel in the absence of GABA. mdpi.com
Stereoisomer-Specific Modulation of GABA-A Receptors
The modulatory effect of pregnane (B1235032) steroids on the GABA-A receptor is highly stereospecific. The spatial orientation of the hydroxyl group on the A-ring of the steroid is a critical determinant of its activity.
3α-hydroxy steroids , such as allopregnanolone ((3α,5α)-3-hydroxy-pregnan-20-one), are potent positive allosteric modulators that enhance GABA-A receptor function. physiology.orgbioscientifica.com
3β-hydroxy steroids , such as epiallopregnanolone (the 3β-isomer of allopregnanolone), are generally inactive or can act as antagonists at the neurosteroid binding site, blocking the effects of the 3α-hydroxy compounds. bioscientifica.comnih.gov
This stereospecificity highlights the precise structural requirements for binding and modulation. The 3α-hydroxy configuration is essential for the potentiation of GABA-induced chloride conductance. physiology.orgbioscientifica.com Consequently, a compound like allopregnan-20alpha-ol-3-one, which lacks the 3α-hydroxy group and instead has a ketone at this position, would not be expected to exert the same potent positive modulatory effects as allopregnanolone.
Non-Genomic Actions on Neuronal Excitability
In contrast to the classical genomic mechanism of steroid hormones, which involves binding to nuclear receptors and altering gene transcription over hours or days, neurosteroids like allopregnanolone exert their primary effects through rapid, non-genomic pathways. These actions occur within seconds to minutes and directly modulate neuronal membrane excitability.
Rapid Effects on Membrane Receptors
The rapid effects of allopregnanolone are mediated by its direct interaction with membrane-bound receptors, most notably the ligand-gated ion channels.
GABA-A Receptors: As detailed above, the primary rapid, non-genomic action is the allosteric modulation of GABA-A receptors, which quickly alters neuronal inhibition. frontiersin.org
Other Ion Channels: Beyond GABA-A receptors, neurosteroids have been shown to modulate other neurotransmitter receptors, including NMDA and nicotinic receptors, further contributing to rapid changes in neuronal function. frontiersin.org
Membrane Progesterone (B1679170) Receptors (mPRs): Recent evidence suggests that allopregnanolone can also interact with other membrane receptors, such as the progestin and adipoQ receptor (PAQR) family, also known as membrane progesterone receptors. mdpi.com Binding to these G-protein coupled receptors can trigger rapid intracellular signaling cascades, representing an alternative non-genomic pathway for neurosteroid action that is independent of the GABA system. mdpi.com
These non-genomic actions allow neurosteroids to function as powerful, real-time modulators of synaptic transmission and neuronal excitability throughout the central nervous system.
Independence from Gene Expression and Protein Synthesis
The actions of this compound are often characterized by their rapid onset, which is inconsistent with classical genomic mechanisms that involve the regulation of gene transcription and subsequent protein synthesis. frontiersin.orgmdpi.com These rapid, non-genomic effects are mediated through direct interactions with cell-surface and intracellular receptors, leading to swift modulation of neuronal function. nih.gov For instance, the ability of allopregnanolone, a closely related compound, to induce a rapid increase in intracellular calcium in hypothalamic and hippocampal neurons exemplifies a non-genomic mechanism. jneurosci.org Such effects typically occur at nanomolar concentrations and involve allosteric interactions with target proteins, bypassing the slower process of altering gene expression. nih.gov This mode of action allows for immediate physiological responses to the presence of the neurosteroid.
Interaction with Other Neurotransmitter Systems and Receptors
This compound's influence extends beyond its primary targets to modulate a variety of other neurotransmitter and receptor systems, contributing to its diverse physiological effects.
Modulation of Glutamatergic Systems
This compound demonstrates a significant, concentration-dependent modulation of the glutamate (B1630785) system, the primary excitatory neurotransmitter network in the brain. mdpi.comnih.gov Research on glutamatergic nerve terminals has shown that its effects are biphasic. nih.gov At low nanomolar concentrations (e.g., 10-30 nM), it can increase the amplitude of evoked excitatory postsynaptic currents (eEPSCs) and enhance the frequency and amplitude of spontaneous EPSCs (sEPSCs). nih.gov Conversely, at higher concentrations (e.g., 100 nM), it tends to decrease eEPSC amplitude. nih.gov This modulation of glutamate release appears to be mediated via presynaptic GABA-A receptors located on the glutamatergic nerve terminals. nih.gov
Other Potential Receptor Targets
The neurosteroid interacts with a wide array of other receptor types, indicating its pleiotropic nature.
Membrane Progesterone Receptors (mPRs): Allopregnanolone can act as an agonist at membrane progesterone receptors (mPRs) at low nanomolar concentrations. mdpi.com This interaction can trigger the activation of intracellular G proteins and their associated signaling pathways, influencing cellular processes like apoptosis. mdpi.com The activation of mPRs represents a key non-classical mechanism for neurosteroid action. nih.govnih.gov
Pregnane X Receptor (PXR): this compound can directly cross the cell membrane and activate the Pregnane X Receptor (PXR), a nuclear receptor that functions as a transcription factor. nih.gov PXR is a key regulator of genes involved in the metabolism of xenobiotics and endogenous compounds, including steroids. nih.govfrontiersin.org
NMDA Receptors: Neurosteroids are known to modulate the N-methyl-D-aspartate (NMDA) type of glutamate receptors. mdpi.comnih.gov While some sulfated neurosteroids like pregnenolone (B344588) sulfate (B86663) act as positive allosteric modulators of NMDA receptors, the precise and direct effect of this compound on NMDA receptor subtypes remains an area of ongoing investigation. nih.gov
Nicotinic, Muscarinic, Serotonergic, Adrenergic Receptors: While direct, high-affinity binding of this compound to nicotinic, muscarinic, adrenergic, or serotonergic receptors has not been firmly established, the broad effects of neurosteroids suggest potential indirect modulatory roles. google.com Serotonin receptors, for example, are a diverse family of G protein-coupled receptors and ligand-gated ion channels that influence the release of numerous neurotransmitters. wikipedia.org Any interaction could have significant downstream effects, but this remains a speculative area requiring further research.
Sigma 1 Receptor: The Sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is another target for neurosteroids. nih.govwikipedia.org Progesterone, the precursor to allopregnanolone, can act as an antagonist at the Sigma-1 receptor. frontiersin.org This interaction can influence neuronal excitability and calcium signaling, highlighting a complex relationship between neurosteroids and this receptor system. nih.govfrontiersin.org
Interactive Table: Receptor Interactions of this compound and Related Neurosteroids
| Receptor Target | Type of Interaction | Observed Effect | Reference |
| Glutamatergic System | Modulation via presynaptic GABA-A receptors | Biphasic: Low concentrations enhance release, high concentrations inhibit release. | nih.gov |
| Membrane Progesterone Receptors (mPRs) | Agonism | Activation of G-protein signaling pathways. | mdpi.com |
| Pregnane X Receptor (PXR) | Direct Activation | Regulation of gene expression for metabolic enzymes. | nih.gov |
| NMDA Receptors | Allosteric Modulation (by neurosteroids) | Potentiation or inhibition of receptor function. | nih.gov |
| Sigma 1 Receptor | Antagonism (by Progesterone) | Modulation of neuronal excitability and calcium signaling. | nih.govfrontiersin.org |
Intracellular Signaling Pathways
The binding of this compound to its various receptor targets initiates a cascade of intracellular signaling events that ultimately determine the cellular response.
Role of Voltage-Gated L-Type Calcium Channels (VGLCC)
A key mechanism in the action of allopregnanolone involves Voltage-Gated L-Type Calcium Channels (VGLCCs). jneurosci.org These channels, which mediate the influx of calcium ions into the cell, are crucial for processes ranging from muscle contraction to gene expression. uniprot.orgwikipedia.orgnih.gov Research has shown that allopregnanolone-induced proliferation of neural progenitor cells can be blocked by VGLCC antagonists like nifedipine. jneurosci.org This suggests that the neurosteroid's proliferative effects are dependent on the influx of calcium through these specific channels, which may be activated downstream of its interaction with receptors like the GABA-A receptor. jneurosci.org
Activation of Intracellular Signaling Cascades
Upon receptor activation, this compound can trigger multiple intracellular signaling cascades, which are complex networks of biochemical reactions that transmit signals from the cell surface to intracellular targets. plos.orgnih.gov
cAMP/PKA/CREB Pathway: Modulation of the GABA-A receptor by allopregnanolone can lead to an increase in cyclic AMP (cAMP) levels. nih.gov This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a role in neuronal plasticity and survival. nih.gov
Src/FAK and PKC Pathways: Through interactions with membrane progesterone receptors (mPRs), allopregnanolone can activate other signaling molecules, including Src and FAK kinases, as well as Protein Kinase C (PKC). nih.gov These pathways are involved in regulating cell motility, proliferation, and survival.
Interactive Table: Signaling Cascades Activated by this compound
| Signaling Pathway | Triggering Receptor (Example) | Key Components | Cellular Outcome (Example) | Reference |
| cAMP/PKA/CREB | GABA-A Receptor | cAMP, Protein Kinase A (PKA), CREB | Regulation of gene expression for neuronal plasticity. | nih.gov |
| VGLCC-Dependent | GABA-A Receptor | L-type Calcium Channels, Calcium ions | Proliferation of neural progenitor cells. | jneurosci.org |
| Src/FAK Kinase | Membrane Progesterone Receptor (mPR) | Src Kinase, Focal Adhesion Kinase (FAK) | Regulation of cell motility and proliferation. | nih.gov |
| Protein Kinase C | Membrane Progesterone Receptor (mPR) | Protein Kinase C (PKC) | Modulation of various cellular processes. | nih.gov |
Physiological and Neurobiological Roles of Endogenous Allopregnan 20alpha Ol 3 One
Modulation of Neuronal Excitability and Inhibition
Allopregnan-20alpha-ol-3-one is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netfrontiersin.org This receptor is the primary mediator of fast inhibitory neurotransmission in the brain. Upon binding to the GABA-A receptor, GABA, the principal inhibitory neurotransmitter, triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This compound enhances the effect of GABA, thereby potentiating this inhibitory action. nd.edu
The modulatory effect of this compound on GABA-A receptors can manifest in two primary ways:
Tonic Inhibition: This neurosteroid can induce a sustained, low-level activation of GABA-A receptors, leading to a persistent state of neuronal inhibition known as tonic inhibition. This is particularly evident in spinal interneurons of the ventral horn.
Phasic Inhibition: this compound can also prolong the duration of inhibitory postsynaptic currents (IPSCs) that occur in response to synaptic GABA release. This enhancement of phasic inhibition further contributes to the reduction of neuronal firing.
The sensitivity of GABA-A receptors to this compound is dependent on the subunit composition of the receptor. Receptors containing the δ (delta) subunit, which are often located extrasynaptically, exhibit a particularly high sensitivity to this neurosteroid.
| Mechanism of Action | Effect on Neuronal Activity | Receptor Subtype Specificity |
| Positive allosteric modulation of GABA-A receptors | Potentiation of GABAergic inhibition | High sensitivity in δ-subunit containing receptors |
| Induction of tonic GABA-A receptor-mediated currents | Sustained reduction in neuronal excitability | Primarily extrasynaptic GABA-A receptors |
| Prolongation of inhibitory postsynaptic currents (IPSCs) | Enhanced phasic inhibition | Broadly affects synaptic GABA-A receptors |
Neurogenesis and Neural Progenitor Cell Proliferation
This compound has been identified as a significant promoter of neurogenesis, the process by which new neurons are formed in the brain. This is primarily achieved through its ability to stimulate the proliferation of neural progenitor cells (NPCs).
In vitro studies have demonstrated that this compound can induce a significant, dose-dependent increase in the proliferation of NPCs derived from the rat hippocampus and human neural stem cells from the cerebral cortex. researchgate.net This proliferative effect has been confirmed through various methods, including the incorporation of bromodeoxyuridine (BrdU) and [3H]thymidine, which are markers of DNA synthesis and cell division. researchgate.net In vivo studies have further substantiated these findings, showing that administration of this compound can enhance neurogenesis in adult rodent models. jneurosci.orgnih.govmdpi.com
The neurogenic effects of this compound are stereoisomer-specific. The stereoisomer 3β-hydroxy-5β-pregnan-20-one has been shown to be ineffective at increasing [3H]thymidine uptake in neural progenitor cells, indicating that the specific three-dimensional structure of this compound is crucial for its proliferative activity. researchgate.netnih.gov
The proliferative effects of this compound are underpinned by its ability to regulate the expression of genes that control the cell cycle. Microarray analysis and subsequent validation have revealed that this neurosteroid increases the expression of genes that promote mitosis while simultaneously inhibiting the expression of genes that suppress cell proliferation. researchgate.netnih.gov This dual action effectively pushes neural progenitor cells through the cell cycle, leading to an increase in their numbers.
| Cell-Cycle Gene Category | Effect of this compound |
| Mitosis-promoting genes | Upregulation of expression |
| Cell proliferation-repressing genes | Downregulation of expression |
The neurogenic effects of this compound have been observed in key neurogenic niches of the adult brain:
Dentate Gyrus: This region of the hippocampus is one of the primary sites of adult neurogenesis. This compound has been shown to promote the proliferation of neural progenitor cells within the subgranular zone of the dentate gyrus. jneurosci.org
Subventricular Zone: Located along the lateral ventricles, the subventricular zone is another major site of adult neurogenesis. This compound has been found to stimulate the proliferation of neural stem cells in this region. jneurosci.org
Nigrostriatal Tract: Emerging evidence suggests that this compound may also play a role in the generation of new dopaminergic neurons in the substantia nigra, a key component of the nigrostriatal pathway. nd.edu This has significant implications for conditions characterized by the loss of these neurons. nd.edu
Synaptic Plasticity Regulation
The influence of this compound extends to the regulation of synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental to learning and memory. The effects of this neurosteroid on synaptic plasticity are complex and appear to be multifaceted.
On one hand, through its potentiation of GABA-A receptor-mediated inhibition, this compound has been shown to inhibit long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nd.edu This inhibitory effect is a direct consequence of the enhanced neuronal inhibition, which can dampen the excitatory signaling required for the induction of LTP.
Conversely, other research indicates that this compound can promote synaptogenesis and increase the number of mature excitatory synapses. nih.gov Studies have shown that this neurosteroid can increase the density of dendritic spines, which are the primary sites of excitatory synaptic input. nih.govnih.gov This effect may be mediated through the activation of protein kinase A (PKA) signaling pathways. researchgate.netnih.gov Furthermore, transcriptomic analyses have revealed that this compound can upregulate the expression of genes associated with synaptogenesis and long-term potentiation. frontiersin.orgnih.gov
| Aspect of Synaptic Plasticity | Observed Effect of this compound | Potential Mechanism |
| Long-Term Potentiation (LTP) | Inhibition | Potentiation of GABA-A receptor-mediated inhibition |
| Dendritic Spine Density | Increase | Activation of Protein Kinase A (PKA) signaling |
| Mature Excitatory Synapses | Increase in number | Upregulation of synaptogenesis-related genes |
Influence on Synaptic Transmission Efficacy
Allopregnanolone (B1667786) is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. news-medical.netnih.gov By binding to a site on the GABA-A receptor distinct from GABA itself, allopregnanolone enhances the receptor's response to GABA, thereby increasing inhibitory neurotransmission. news-medical.net This potentiation of GABAergic inhibition is a key mechanism through which allopregnanolone influences synaptic transmission efficacy, effectively fine-tuning the level of inhibition within neural circuits.
The effect of allopregnanolone is not uniform across all brain regions and can be influenced by the local neuronal environment. For instance, in the central nucleus of the amygdala, allopregnanolone has been observed to reduce the amplitude of evoked GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs). This effect was found to be dependent on the activity of N-methyl-D-aspartate (NMDA) receptors, suggesting a complex interplay between inhibitory and excitatory systems in this region.
| Mechanism of Action | Primary Effect | Brain Region Examples | Key Findings |
|---|---|---|---|
| Positive Allosteric Modulation of GABA-A Receptors | Enhancement of Inhibitory Neurotransmission | Cerebral Cortex, Hippocampus | Increases GABA-gated chloride ion current, leading to hyperpolarization and reduced neuronal excitability. |
| NMDA Receptor-Dependent Modulation | Reduction of evoked IPSCs | Central Nucleus of Amygdala | Effect is occluded by NMDA receptor antagonists, indicating a network-level interaction. |
| Modulation of Excitatory Transmission | Slight enhancement of fEPSPs | Hippocampal Dentate Gyrus | Does not translate into increased overall excitability, suggesting a subtle balancing role. |
Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
The processes of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are fundamental cellular mechanisms of synaptic plasticity that are believed to underlie learning and memory. Allopregnanolone's influence on these processes is complex and appears to be context-dependent. Its primary action of enhancing GABAergic inhibition suggests it could dampen the excitatory processes required for the induction of LTP.
Some evidence supports this notion. For example, studies using finasteride, an inhibitor of the enzyme 5α-reductase that synthesizes allopregnanolone, have shown an increase in hippocampal LTP. This suggests that endogenous allopregnanolone may exert a suppressive effect on LTP induction. Furthermore, allopregnanolone has been found to modulate the expression of Growth Associated Protein 43 (GAP-43), a presynaptic protein critically involved in the mechanisms of LTP and the structural remodeling of synapses. mdpi.com
Conversely, chronic elevation of allopregnanolone levels has been linked to impairments in learning and memory, functions that are heavily reliant on LTP and LTD. nih.gov This suggests that while acute fluctuations in allopregnanolone are part of normal physiology, long-term dysregulation could negatively impact the molecular machinery of synaptic plasticity. The precise role of allopregnanolone in LTD is less clear, but as a process that weakens synaptic strength, it could theoretically be facilitated by the enhanced inhibitory tone promoted by the neurosteroid.
Impact on Synaptic Structure and Function
Beyond its immediate effects on synaptic transmission, allopregnanolone also influences the physical structure and long-term function of synapses. Research has demonstrated that allopregnanolone can promote synaptogenesis, specifically increasing the number of mature excitatory synapses.
In studies on mature hippocampal neurons, treatment with allopregnanolone resulted in a significant increase in the density of dendritic spines, which are the primary sites of excitatory synapses. This effect was shown to be mediated through the protein kinase A (PKA) signaling pathway. The increase in spine density was accompanied by a rise in the number of clusters of drebrin, an actin-binding protein that is crucial for the stability and function of mature spines.
Moreover, allopregnanolone administration has been shown to improve the expression of key synaptic plasticity markers in the hippocampus, such as synaptophysin. frontiersin.org Synaptophysin is an integral membrane protein of presynaptic vesicles and is essential for neurotransmitter release and synaptic plasticity. By upregulating these structural and functional synaptic proteins, allopregnanolone can contribute to the maintenance and enhancement of synaptic health and connectivity.
Modulation of Stress Response and Hypothalamic-Pituitary-Adrenal (HPA) Axis Function
Allopregnanolone is a key modulator of the neuroendocrine response to stress, primarily through its interaction with the Hypothalamic-Pituitary-Adrenal (HPA) axis.
Normalization of HPA Axis Activity
The HPA axis is the body's central stress response system. In response to a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal glands to produce glucocorticoids, such as cortisol. Allopregnanolone plays a crucial role in the negative feedback loop that restores homeostasis following a stress response. mdpi.com
Acute stress typically leads to a rapid increase in the synthesis of allopregnanolone in the brain. This surge in allopregnanolone enhances GABAergic inhibition of CRH-releasing neurons in the paraventricular nucleus (PVN) of the hypothalamus. By potentiating the inhibitory tone in this critical node of the HPA axis, allopregnanolone helps to dampen the stress response and facilitates the return to a non-stressed state. mdpi.com It effectively acts as an endogenous anxiolytic and stress-reducing agent, normalizing HPA axis function. news-medical.net However, chronic stress can lead to a paradoxical decrease in allopregnanolone levels, which is associated with HPA axis dysregulation. mdpi.com
Sex-Dependent Differences in Stress Response Modulation
Significant sex-dependent differences exist in both the baseline activity of the HPA axis and the response to stressors, and allopregnanolone is a key factor in these distinctions. Basal brain and plasma levels of allopregnanolone are generally higher in females than in males. This difference is thought to contribute to females having a potentially more buffered response to acute stress.
Research has shown that allopregnanolone's ability to regulate the HPA axis can vary between sexes and can be dependent on the type of stressor. For example, in one study, pretreatment with allopregnanolone attenuated the corticosterone response to restraint stress in female rats but not in males. In contrast, its regulatory effects on HPA axis components following forced swim stress were observed in both sexes. These findings highlight that the modulatory role of allopregnanolone on the stress axis is not uniform but is influenced by the interplay of sex and the specific nature of the stressor.
| Stressor Type | Effect in Males | Effect in Females | Observed Outcome |
|---|---|---|---|
| Restraint Stress | No significant attenuation of corticosterone response. | Significant attenuation of corticosterone response. | Allopregnanolone reduces hypothalamic CRF stress response. |
| Forced Swim Stress | Reduces hypothalamic CRF, CRFR1, CRFBP, and POMC increases. | Reduces hypothalamic CRF, CRFR1, CRFBP, and POMC increases. | Allopregnanolone regulates HPA axis components in both sexes. |
Neuroprotective Effects
Endogenous allopregnanolone exerts significant neuroprotective effects across a range of pathological conditions and injury models. Its primary mechanism of action in neuroprotection is linked to its potentiation of GABA-A receptors, which reduces excitotoxicity, a major driver of neuronal death in many neurological disorders.
In experimental models of neurodegeneration, allopregnanolone has been shown to be protective against kainic acid-induced excitotoxicity in the hippocampus. It also demonstrates anticonvulsant properties, reducing the neuronal damage associated with seizures. news-medical.net
Furthermore, allopregnanolone has shown therapeutic potential in models of ischemic brain injury, such as stroke. Studies in animal models of global cerebral ischemia have found that treatment with allopregnanolone can significantly reduce the impairment in spatial learning and memory, despite a loss of hippocampal pyramidal neurons. This suggests that the neurosteroid may promote neural conditions that support functional recovery long after the initial ischemic event. It has also been shown to prevent neuronal death in models of spinal cord trauma and protect against the neurotoxic effects associated with various other conditions. news-medical.net
Reduction of Oxidative Stress and Inflammation
This compound, a metabolite of progesterone (B1679170), demonstrates significant capabilities in mitigating oxidative stress and inflammation within the nervous system. mdpi.com Studies have shown that it can counteract the detrimental effects of inflammatory stimuli. For instance, in animal models of traumatic brain injury, allopregnanolone has been observed to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) shortly after injury. wikipedia.org This anti-inflammatory action is crucial in the acute phase of neural injury to prevent secondary damage.
Furthermore, research on human microglial cells, the primary immune cells of the central nervous system, has revealed that these cells can synthesize allopregnanolone as a protective response to oxidative stress. mdpi.com When exposed to rotenone, a substance that induces oxidative stress, human microglial cells increase their release of allopregnanolone. mdpi.com Exogenous application of allopregnanolone at physiological concentrations has been shown to protect these cells from rotenone-induced damage. mdpi.com This suggests a localized, endogenous mechanism for combating oxidative stress within the brain. The anti-inflammatory effects of allopregnanolone are also evident in its ability to inhibit Toll-like receptor 4 (TLR4) signaling, which is a key pathway in the inflammatory response. nih.gov
| Effect | Model/System | Key Findings | Reference |
| Reduction of Pro-inflammatory Cytokines | Animal model of traumatic brain injury | Decreased production of IL-1β and TNF-α. | wikipedia.org |
| Protection against Oxidative Stress | Human microglial cells (HMC3) | Increased endogenous release in response to rotenone; exogenous application prevented cell viability reduction. | mdpi.com |
| Inhibition of Inflammatory Signaling | Macrophages and Brain | Inhibits TLR4 activation and pro-inflammatory signaling. | nih.gov |
| Reduced Inflammatory Mediator Production | Human monocyte-derived macrophages | Reduced production of IL-1β and TNF-α transcripts after PMA exposure. | nih.gov |
Protection Against Neuronal Damage
This compound exerts neuroprotective effects across various models of neuronal injury. It has been shown to be effective against kainic acid-induced excitotoxicity in the hippocampus and can prevent cell apoptosis in the spinal cord of diabetic rats. nih.gov Its protective mechanisms are multifaceted, involving the modulation of the GABA-A receptor, which is a primary target of its action. nih.gov
The neuroprotective properties of allopregnanolone are also observed in conditions such as stroke and oxygen-glucose deprivation. nih.gov By enhancing GABAergic inhibition, allopregnanolone can counteract the excessive neuronal excitation that leads to cell death in these pathological states. Interestingly, there is evidence of sex differences in its neuroprotective efficacy. For example, a low dose of allopregnanolone has been shown to provide greater neuroprotection from ischemic damage in female animals compared to males. nih.gov
Role in Spinal Cord Trauma Models
In the context of spinal cord injury, this compound has demonstrated significant therapeutic potential in preclinical models. In organotypic spinal cord cultures subjected to a weight-drop injury model, treatment with this neuroactive steroid was found to decrease membrane damage and prevent neuronal death. nih.gov This protective effect is mediated through the activation of GABA-A receptors. nih.gov
The positive outcomes in experimental models of spinal cord trauma suggest that allopregnanolone could play a role in mitigating the secondary injury cascade that follows the initial trauma, which involves inflammation, oxidative stress, and excitotoxicity.
Endocrine System Interactions and Regulation
Regulation of Hypothalamic-Pituitary-Ovarian (HPO) Axis
This compound plays a regulatory role in the Hypothalamic-Pituitary-Ovarian (HPO) axis, which governs female reproductive function. wikipedia.org The hypothalamus secretes Gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgyoutube.com These hormones, in turn, act on the ovaries to regulate the menstrual cycle and hormone production. youtube.com
Studies have shown that allopregnanolone can suppress the release of GnRH from the hypothalamus in a concentration-dependent manner. nih.gov This inhibitory effect is mediated through its interaction with the GABA-A receptor. nih.gov By suppressing GnRH release, allopregnanolone can influence the entire HPO axis, potentially affecting ovulation and other reproductive processes. nih.gov This neurosteroid is a key factor in the neuroendocrine control of reproduction.
Interplay with Gut Microbiota in Hormone Metabolism
Emerging research highlights a significant interplay between the gut microbiota and the metabolism of steroid hormones, including the production of this compound. The gut microbiome can be considered an endocrine organ, capable of metabolizing and producing a variety of neuroactive steroids. harvard.edu
Recent studies have revealed that certain species of gut bacteria, such as those from the genera Gordonibacter and Eggerthella, can produce allopregnanolone from glucocorticoids. biorxiv.org Furthermore, the gut microbiota can metabolize progesterone into various neuroactive steroids, with pregnanolone (B1679072) being a primary product in some instances. biorxiv.org This microbial metabolism can influence the circulating levels of these hormones, thereby affecting host physiology and neurobiology. biorxiv.orgunimi.it The absence of gut microbes in germ-free mice has been shown to alter the levels of neuroactive steroids in both the plasma and various brain regions, indicating a crucial role for the microbiota in maintaining neuroendocrine homeostasis. unimi.it
| Bacterial Genus/Family | Metabolic Action | Potential Impact | Reference |
| Gordonibacter, Eggerthella | Production of allopregnanolone from glucocorticoids | Influence on circulating neurosteroid profiles | biorxiv.org |
| Enterobacteriaceae, Veillonellaceae | Conversion of progesterone to pregnanolone | Alteration of progesterone bioavailability and neurosteroid levels | biorxiv.org |
Regulation and Modulation of Allopregnan 20alpha Ol 3 One Activity
Endogenous Factors Influencing Levels and Action
The synthesis and effects of allopregnan-20alpha-ol-3-one are closely tied to the levels of its precursor, progesterone (B1679170), and are also modulated by other neurosteroids and metabolites.
Progesterone Levels
This compound is a metabolite of progesterone. nih.gov Its synthesis is dependent on the availability of progesterone, which is produced by the ovaries and placenta in females and the adrenal glands in both sexes. nih.gov The nervous system itself can also synthesize progesterone, qualifying it as a neurosteroid. nih.gov The conversion of progesterone to allopregnanolone (B1667786) involves a two-step process catalyzed by the enzymes 5α-reductase and 3α-hydroxysteroid dehydrogenase. wikipedia.org Consequently, fluctuations in progesterone levels, such as those seen during the menstrual cycle, pregnancy, and in response to stress, directly impact the levels of this compound. nih.govnih.govnih.gov For instance, during pregnancy, the progressive increase in progesterone is accompanied by a parallel rise in serum allopregnanolone levels. nih.gov
Other Neurosteroids and Metabolites (e.g., 3β-Stereoisomers, Pregnenolone (B344588) Sulfate)
The activity of this compound can be influenced by other neurosteroids. Steroids with a 3β-hydroxy configuration, which are stereoisomers of the 3α-hydroxy neurosteroids like allopregnanolone, can counteract the effects of this compound at the GABA-A receptor. nih.gov Research has shown that several 3β-steroids can reduce the allopregnanolone-enhanced GABA response in various brain regions. nih.gov Interestingly, some of these 3β-steroids may act as positive modulators of the GABA-A receptor in the absence of allopregnanolone. nih.gov
Pregnenolone sulfate (B86663), another endogenous neurosteroid, generally exhibits effects that are antagonistic to those of this compound at the GABA-A receptor. frontiersin.orgnih.gov While this compound is a positive allosteric modulator, pregnenolone sulfate acts as a negative allosteric modulator of the GABA-A receptor. frontiersin.orgwikipedia.orgwikipedia.org This opposing action highlights the complex interplay of different neurosteroids in regulating neuronal function.
Receptor Sensitivity and Tolerance Development
Continuous or elevated exposure to this compound can lead to adaptive changes in the GABA-A receptor system, resulting in reduced sensitivity and the development of tolerance. nih.gov
GABA-A Receptor Subunit Composition Changes
The sensitivity of GABA-A receptors to this compound is determined by their subunit composition. frontiersin.org The GABA-A receptor is a pentameric protein complex assembled from a variety of subunits (e.g., α, β, γ, δ). dovepress.comwikipedia.org Different subunit combinations exhibit distinct pharmacological properties. Receptors containing the δ subunit, often located extrasynaptically, show high sensitivity to neurosteroids like allopregnanolone. wikipedia.orgdovepress.com
Chronic exposure to elevated levels of this compound, such as during pregnancy, can trigger changes in the expression of GABA-A receptor subunits. frontiersin.orgnih.gov For example, studies have shown a decrease in the abundance of the α4 subunit in the thalamus following the development of acute tolerance to allopregnanolone. frontiersin.orgnih.gov These alterations in subunit composition can lead to a down-regulation of GABA-A receptor function. nih.gov
Chronic Exposure and Receptor Response Attenuation
Prolonged exposure to this compound can lead to a reduction in the receptor's response to the neurosteroid. nih.gov This phenomenon, known as tolerance, has been observed in both in vitro and in vivo studies. nih.gov Chronic treatment of cultured cortical neurons with allopregnanolone results in a decreased efficacy of the neurosteroid at the GABA-A receptor complex. nih.gov Similarly, long-term administration in animals can lead to tolerance to its effects. nih.gov The development of tolerance is a complex process that may involve receptor desensitization, sequestration (internalization) of receptor subunits, and changes in gene expression for these subunits. nih.gov
Allosteric Interactions with Other Modulators of GABA-A Receptors
This compound is a positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the primary ligand, GABA, without binding to the same site. wikipedia.orgwikipedia.org Its activity can be influenced by interactions with other allosteric modulators that also target the GABA-A receptor. These modulators include benzodiazepines, barbiturates, and alcohol. wikipedia.org
The interaction between these different classes of modulators can be complex. For instance, chronic administration of epipregnanolone, a related neurosteroid, has been shown to induce changes in the allosteric linkage between the benzodiazepine (B76468) and barbiturate (B1230296) binding sites and the GABA receptor site. nih.gov This suggests that neurosteroids can influence the sensitivity and response of the GABA-A receptor to other modulatory drugs. Cross-tolerance can also develop, where chronic exposure to one type of modulator, like allopregnanolone, can reduce the sensitivity to another, such as benzodiazepines. nih.gov
Interactive Data Table: Factors Modulating this compound Activity
| Factor | Type of Modulation | Effect on this compound Activity | Key Findings |
| Progesterone | Endogenous Precursor | Increases synthesis and availability. | Levels of this compound fluctuate with progesterone levels during the menstrual cycle and pregnancy. nih.govnih.govnih.gov |
| 3β-Stereoisomers | Endogenous Modulators | Can counteract the positive modulatory effects. | Some 3β-steroids reduce the allopregnanolone-enhanced GABA response. nih.gov |
| Pregnenolone Sulfate | Endogenous Modulator | Acts as a negative allosteric modulator of the GABA-A receptor, opposing the effects of this compound. | Antagonistic action at the GABA-A receptor. frontiersin.orgnih.govwikipedia.org |
| GABA-A Receptor Subunit Composition | Receptor Property | Determines sensitivity to this compound. | Receptors with δ subunits show high sensitivity. wikipedia.orgdovepress.com Chronic exposure can alter subunit expression. frontiersin.orgnih.gov |
| Chronic Exposure | Physiological Process | Leads to tolerance and attenuated receptor response. | Involves receptor desensitization, sequestration, and changes in gene expression. nih.gov |
| Other Allosteric Modulators (e.g., Benzodiazepines, Barbiturates) | Exogenous/Endogenous Modulators | Can interact with this compound at the GABA-A receptor. | Neurosteroids can alter the receptor's sensitivity to other modulators, and cross-tolerance can occur. nih.govnih.gov |
Interaction with Benzodiazepine and Barbiturate Sites
This compound, a prominent neurosteroid, exerts its influence on the central nervous system primarily through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. frontiersin.org This interaction is characterized as a positive allosteric modulation, meaning it enhances the effect of the primary neurotransmitter, gamma-aminobutyric acid (GABA), without directly activating the receptor itself at physiological concentrations. frontiersin.orgmdpi.comwikipedia.org The GABA-A receptor is a complex protein composed of five subunits, and it possesses multiple distinct binding sites for various molecules that can modulate its activity. symbiosisonlinepublishing.comnih.gov Among these are well-known sites for benzodiazepines and barbiturates, two classes of drugs widely recognized for their sedative and anxiolytic properties. frontiersin.orgwikipedia.org
Research indicates that this compound acts at a site on the GABA-A receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. frontiersin.org This neurosteroid does not compete with benzodiazepines or barbiturates for their respective binding locations but rather influences the receptor's function through its own specific site. frontiersin.org The binding of this compound to its site on the GABA-A receptor allosterically modulates the receptor, leading to an increased efficacy of GABA. This potentiation of GABA's inhibitory action is a key mechanism underlying the physiological effects of this neurosteroid.
Studies have demonstrated that while this compound, benzodiazepines, and barbiturates all enhance GABA-A receptor function, they do so through different mechanisms. Benzodiazepines, for instance, increase the frequency of the chloride channel opening in the presence of GABA, while barbiturates can increase the duration of the channel opening. nih.gov this compound appears to modulate the receptor in a manner that can be synergistic with these other modulators, although it does not bind to their sites.
For example, research on acutely dissociated suprachiasmatic nucleus (SCN) neurons showed that pretreating the neurons with diazepam (a benzodiazepine), pentobarbital (B6593769) (a barbiturate), or pregnanolone (B1679072) (structurally related to this compound) all enhanced the GABA-induced response. nih.gov These modulators shifted the concentration-response curve of GABA to the left without altering the maximum response, indicating an increase in GABA's potency. nih.gov This suggests a cooperative interaction between the binding sites for these different classes of molecules on the GABA-A receptor complex.
Furthermore, investigations into the allosteric linkage between the different modulatory sites have revealed complex interactions. For instance, chronic administration of a related neurosteroid, epipregnanolone, was found to induce changes in the allosteric linkage between the benzodiazepine and barbiturate modulatory sites and the GABA receptor site. nih.gov This highlights the intricate and dynamic nature of the GABA-A receptor and its modulation by various compounds. While this compound does not directly bind to the benzodiazepine or barbiturate sites, its own binding can influence the functional interplay between these other important regulatory sites.
Table 1: Allosteric Modulation of GABA-A Receptor by Different Compounds
| Compound Class | Primary Mechanism of Action on GABA-A Receptor | Interaction with Other Sites |
| This compound | Positive allosteric modulator; enhances GABA's effect. frontiersin.org | Acts at a distinct neurosteroid binding site. frontiersin.org Can allosterically influence the function of benzodiazepine and barbiturate sites. nih.gov |
| Benzodiazepines | Positive allosteric modulators; increase the frequency of GABA-gated chloride channel opening. nih.gov | Bind to a specific benzodiazepine site on the GABA-A receptor. wikipedia.org |
| Barbiturates | Positive allosteric modulators; can increase the duration of GABA-gated chloride channel opening. | Bind to a specific barbiturate site on the GABA-A receptor. nih.gov |
Methodological Approaches in Allopregnan 20alpha Ol 3 One Research
In Vitro Experimental Models
In vitro models are crucial for dissecting the cellular and molecular mechanisms of Allopregnan-20alpha-ol-3-one's action in a controlled environment.
Brain Slice Preparations (e.g., Rat Hippocampal CA1, Brain Microsacs)
Brain slice preparations maintain the local cellular architecture and synaptic connectivity, offering a more physiologically relevant context than dissociated cell cultures. In the rat hippocampal CA1 region, this compound has been shown to enhance the action of the inhibitory neurotransmitter GABA. nih.gov This effect is mediated through a specific site on the GABAA receptor. nih.gov Studies have also shown that withdrawal from chronic progesterone (B1679170), which is metabolized to this compound, leads to reduced inhibition in the CA1 circuit, suggesting an increase in excitability. nih.gov
Brain microsacs, which are resealed fragments of synaptic nerve endings, have been used to study the functional effects of this compound on GABAA receptor function. Research on microsacs from the chick optic lobe revealed that chronic administration of a related neurosteroid reduced the efficacy of GABA to induce chloride ion influx. nih.gov
| Experimental Model | Key Findings | References |
| Rat Hippocampal CA1 Slices | Enhances GABAergic inhibition; its 3β-isomer, epiallopregnanolone, can block this effect. nih.gov | nih.gov |
| Brain Microsacs (Chick Optic Lobe) | Chronic exposure to a related neurosteroid alters GABAA receptor function. nih.gov | nih.gov |
Organotypic Spinal Cord Cultures
Organotypic spinal cord cultures preserve the three-dimensional structure and cellular diversity of the spinal cord, making them a valuable tool for studying motor networks. researchgate.netfrontiersin.orgnih.gov In this model, this compound has been found to enhance GABAergic inhibition in spinal motor networks. nih.gov Specifically, it reduces the action potential firing of both spinal interneurons and α-motoneurons. nih.gov The mechanism appears to be an enhancement of tonic, rather than phasic, GABAergic inhibition, suggesting that this compound targets distinct subpopulations of GABAA receptors. nih.gov
| Experimental Model | Key Findings | References |
| Organotypic Spinal Cord Cultures | Reduced action potential firing of spinal interneurons and α-motoneurons; enhanced tonic GABAergic inhibition. nih.gov | nih.gov |
In Vivo Animal Models
In vivo models are essential for understanding the systemic effects and behavioral outcomes of this compound administration.
Rodent Models (e.g., Rats, Mice)
Rodents, particularly rats and mice, are the most commonly used animal models in biomedical research due to their physiological and genetic similarities to humans. nih.gov In the context of this compound research, rodent models have been instrumental. nih.gov
In mouse models of Alzheimer's disease, this compound has been shown to restore hippocampal-dependent learning and memory and promote the survival of neural progenitors. nih.gov Studies in aged non-transgenic mice also demonstrated that it increased the survival of newly generated cells and improved cognitive function. nih.gov
Rat models have been used to investigate the effects of this compound on sleep. Subchronic treatment in rats resulted in shorter non-rapid eye movement (non-REMS) sleep latencies and prolonged REMS latencies, effects that did not diminish over the treatment period. nih.gov Furthermore, research in rats has elucidated the consequences of progesterone withdrawal, which leads to a decrease in this compound levels and subsequent alterations in GABAA receptor subunit expression and reduced inhibition in the hippocampus. nih.gov
| Animal Model | Research Focus | Key Findings | References |
| Mice | Alzheimer's Disease, Aging | Restored learning and memory; promoted neural progenitor survival. nih.gov | nih.gov |
| Rats | Sleep, Progesterone Withdrawal | Modulated sleep patterns without developing tolerance; withdrawal led to reduced hippocampal inhibition. nih.govnih.gov | nih.govnih.gov |
Transgenic Animal Models (e.g., 3xTg-AD mice)
Transgenic animal models, particularly the 3xTg-AD mouse model of Alzheimer's disease, are instrumental in studying the effects of this compound in a system that recapitulates key aspects of human pathology. The 3xTg-AD mouse model is engineered to carry three human gene mutations associated with familial Alzheimer's disease: APP (Swedish), PSEN1 (M146V), and tau (P301L). researchgate.netbiorxiv.orgfrontiersin.org This model develops age-dependent Aβ plaques and neurofibrillary tangles, two of the hallmark pathologies of Alzheimer's disease. researchgate.netbiorxiv.org
Research utilizing this model has demonstrated that this compound can have significant therapeutic effects. Studies have shown that treatment with this neurosteroid can restore hippocampal-dependent learning and memory in 3xTg-AD mice. nih.gov This cognitive improvement is associated with an increase in the survival of newly generated neural progenitor cells. nih.gov Specifically, this compound was found to increase the number of bromodeoxyuridine (BrdU)-positive cells in the hippocampus, indicating enhanced cell survival. nih.gov Interestingly, the efficacy of the compound appears to be dependent on the pathological stage, being effective in the presence of intraneuronal amyloid-beta but not after the formation of extracellular plaques. nih.gov
Table 1: Effects of this compound in 3xTg-AD Mice
| Endpoint | Observation | Reference |
|---|---|---|
| Cognitive Function | Restored hippocampal-dependent learning and memory. | nih.gov |
| Neural Progenitor Cells | Increased survival of bromodeoxyuridine (BrdU)-positive cells. | nih.gov |
| Pathology Dependence | Effective in the presence of intraneuronal Aβ. | nih.gov |
| Dopaminergic Neurons | Increased the number of dopaminergic neurons in the substantia nigra. | researchgate.net |
Lesion Models (e.g., MPTP-lesioned mice for nigrostriatal tract studies)
Lesion models, such as mice treated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are critical for investigating the potential of this compound in the context of Parkinson's disease. MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease and leading to motor deficits. plos.org
In MPTP-lesioned mice, administration of this compound has been shown to promote the restoration of the nigrostriatal pathway. plos.org Research findings indicate that the compound can reinstate the number of tyrosine hydroxylase-immunoreactive neurons, which are the dopamine-producing cells lost in Parkinson's disease. plos.org Furthermore, an increase in BrdU-positive cells in the substantia nigra of treated mice suggests that this compound stimulates neurogenesis. plos.org Functionally, this cellular restoration translates to improved motor performance, with treated mice showing significantly better balance and coordination in tasks like the rotarod test. plos.org
Avian Embryo Models (e.g., Chick Embryo)
The chick embryo serves as a valuable in vivo model for developmental biology and can be utilized in research on this compound. nih.govnih.gov The accessibility and rapid development of the chick embryo allow for direct manipulation and observation of developmental processes. nih.govnih.gov One of the key features of this model is the chorioallantoic membrane (CAM), a highly vascularized extraembryonic membrane that can be used for grafting cells and tissues. nc3rs.org.ukmdpi.com The immunodeficient nature of the chick embryo makes it suitable for xenograft studies. nc3rs.org.uk
In the context of neurosteroid research, the chick embryo model can be used to study the effects of compounds like this compound on neurogenesis and neuronal differentiation. For instance, studies have used BrdU staining to track proliferating cells in the developing chick eye. sigmaaldrich.com Given that this compound is synthesized in the central nervous system during embryonic development, the chick embryo provides a relevant system to investigate its role in these early processes. jneurosci.org
Advanced Techniques and Assays
A suite of advanced techniques and assays are employed to dissect the mechanisms of action of this compound at the cellular and subcellular levels.
Electrophysiological Recordings (e.g., Patch-Clamp, Spontaneous Inhibitory Postsynaptic Currents, Population Spike)
Electrophysiological recordings are fundamental for understanding how this compound modulates neuronal activity. Techniques like patch-clamp recordings allow for the measurement of ion flow through single channels, providing insight into the compound's interaction with receptors such as the GABA-A receptor.
Studies on population spikes, which represent the synchronized firing of a population of neurons, have been used to investigate the inhibitory effects of this compound in hippocampal slices. nih.gov These experiments have shown that this compound can reversibly inhibit the population spike, an effect that can be blocked by its inactive 3β-hydroxy-isomer, epiallopregnanolone. nih.gov This suggests a specific modulatory action on GABAergic inhibition. nih.gov
Immunofluorescent Analyses for Cell Markers (e.g., Nestin, Tuj1, NeuN)
Immunofluorescent analysis is a key technique for identifying and characterizing the lineage of newly formed cells. This method uses fluorescently labeled antibodies to visualize specific proteins (markers) within cells.
Nestin: Nestin is an intermediate filament protein expressed in neural progenitor and stem cells. jneurosci.orgku.edu Its presence indicates an undifferentiated, proliferative state.
Tuj1 (βIII-tubulin): Tuj1 is a neuron-specific tubulin isotype and is considered an early marker of neuronal differentiation. jneurosci.orgresearchgate.net Its expression signifies that a progenitor cell has committed to a neuronal lineage.
NeuN (Neuronal Nuclei): NeuN is a marker for mature, post-mitotic neurons.
In studies of this compound, immunofluorescent analyses have shown that the newly generated cells express markers of neuronal lineage. For example, cells that have incorporated BrdU also show positive staining for Tuj1, indicating that the proliferative effect of this compound leads to the formation of new neurons. jneurosci.org Co-expression of Nestin and other markers can further delineate the developmental stage of the progenitor cells being affected. jneurosci.org
Gene Expression Analysis (e.g., Microarray, Real-Time Reverse Transcription-Polymerase Chain Reaction, Western Blot)
Gene expression analysis serves as a fundamental methodological approach in elucidating the molecular mechanisms underlying the effects of this compound. Techniques such as microarray analysis, real-time reverse transcription-polymerase chain reaction (RT-qPCR), and Western blotting are pivotal in identifying and quantifying changes in gene and protein expression in response to this neurosteroid.
Microarray Analysis has been employed to investigate global changes in the gene expression profile of cells treated with this compound. In a study utilizing the U87 human glioblastoma cell line, microarray analysis revealed that this compound modified the expression of 137 genes. nih.govresearchgate.net This technique allows for a broad-spectrum view of the genetic landscape, identifying multiple gene targets and pathways that are potentially regulated by the compound. nih.govresearchgate.net For instance, research has shown that this compound can increase the expression of genes that promote mitosis and inhibit the expression of genes that repress cell proliferation in neural progenitor cells. nih.govjneurosci.org
Real-Time Reverse Transcription-Polymerase Chain Reaction (RT-qPCR) is a more targeted approach used to validate and quantify the expression of specific genes identified through microarray analysis or hypothesized to be involved in the actions of this compound. For example, following a microarray study on glioblastoma cells, RT-qPCR was used to validate changes in the expression of ten selected genes, confirming the upregulation of six of these genes by this compound. nih.govresearchgate.net This method offers high sensitivity and specificity for quantifying mRNA levels. nih.govresearchgate.net In studies on postpartum depression models, RT-qPCR has been used to measure the relative gene expression levels of specific transcripts in lymphoblastoid cell lines following treatment with this compound. mdpi.com Similarly, in a mouse model of protracted social isolation, competitive RT-PCR was used to quantify the mRNA expression of enzymes involved in the synthesis of this compound, such as 5α-reductase Type I and 3α-hydroxysteroid oxidoreductase. pnas.org
Western Blot analysis is utilized to determine the effects of this compound on the expression levels of specific proteins. This technique complements gene expression data by confirming that changes in mRNA levels translate to corresponding changes in protein levels. For instance, Western blotting has been used to show that this compound treatment can increase the protein expression of MMP-9 in human glioblastoma cells. spandidos-publications.com In other research, Western blot analysis has been used to assess the expression of cell-cycle proteins in neural progenitor cells, demonstrating that this compound regulates their expression. nih.govjneurosci.org Furthermore, this method has been applied to investigate the impact of this compound on the expression of proteins such as Aβ-binding alcohol dehydrogenase (ABAD) and 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase) in a mouse model of Alzheimer's disease. plos.org It has also been instrumental in examining the phosphorylation status of proteins like c-Src and CREB, providing insights into the signaling pathways activated by this compound. mdpi.compnas.org
Table 1: Research Findings from Gene Expression Analysis of this compound
| Technique | Model System | Key Findings | Reference |
|---|---|---|---|
| Microarray | U87 Human Glioblastoma Cells | Modified the expression of 137 genes. | nih.govresearchgate.net |
| Microarray, RT-qPCR, Western Blot | Rodent and Human Neural Progenitor Cells | Increased expression of genes and proteins promoting mitosis and inhibited those repressing cell proliferation. | nih.govjneurosci.org |
| RT-qPCR | U87 Human Glioblastoma Cells | Validated the upregulation of 6 out of 10 selected genes. | nih.govresearchgate.net |
| Western Blot | Human Glioblastoma Cells (U87) | Increased the protein expression of MMP-9. | spandidos-publications.com |
| Western Blot | Alzheimer's Disease Mouse Model (3xTgAD) | Reduced expression of Aβ oligomers and ABAD; increased expression of CNPase. | plos.org |
| Western Blot | PC12 Cells | Increased phosphorylation of CREB and PKCα/β. | pnas.org |
| Competitive RT-PCR, Western Blot | Socially Isolated Mice | Decreased mRNA and protein expression of 5α-reductase Type I in the frontal cortex. | pnas.org |
Neurochemical Quantitation (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
The accurate measurement of this compound in biological samples is critical for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful analytical techniques widely used for the neurochemical quantitation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of this compound. nih.gov This technique often involves a derivatization step to improve the chromatographic and detection properties of the steroid. capes.gov.br For instance, the synthesis of pentafluorobenzyloxime/trimethylsilyl ether derivatives allows for picogram-level quantification from biological extracts. capes.gov.br GC-MS has been instrumental in demonstrating the synthesis of this compound within the brain. jneurosci.orgnih.govjneurosci.org Studies using GC-MS have shown that this compound is present in the brains of rats even after the removal of peripheral sources, with a non-uniform distribution across different brain regions. jneurosci.orgnih.govjneurosci.org This method has also been used to quantify reductions in this compound levels in the prefrontal cortex of individuals with Alzheimer's disease. duke.edu The detection limit for this compound using GC-MS can be as low as approximately 0.63 picomoles. jneurosci.org
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. It is often coupled with mass spectrometry (LC-MS/MS) to enhance specificity and sensitivity. nih.govresearchgate.net HPLC can be used for the purification of this compound from biological matrices prior to quantification by other methods like GC-MS. duke.edu The development of LC-MS/MS assays has provided a reliable and accurate means for the simultaneous quantification of this compound and its precursors and isomers in various biological fluids, such as human plasma and serum. nih.govnih.govresearchgate.net Challenges in LC-MS analysis, such as poor ionization efficiency of neutral steroids, can be overcome by derivatization with reagents like quaternary aminooxy compounds. nih.gov A sensitive LC-MS/MS method has been developed with a lower limit of quantification of 10.08 pg/mL for this compound in human serum. researchgate.net
The combination of HPLC with GC-MS has enabled the simultaneous measurement of subpicomolar concentrations of this compound and its precursors, such as pregnenolone (B344588), progesterone, and 5α-dihydroprogesterone, in different brain areas. jneurosci.orgnih.govjneurosci.org
Table 2: Neurochemical Quantitation Methods for this compound
| Technique | Sample Type | Key Application/Finding | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Rat Brain, Plasma, Liver | Demonstrated local synthesis of this compound in the brain. | jneurosci.orgnih.govjneurosci.org |
| GC-MS | Human Prefrontal Cortex | Quantified reduced levels in Alzheimer's disease. | duke.edu |
| Negative Chemical Ionization GC-MS | Rat Plasma and Brain | Quantified endogenous neurosteroid levels, showing significant elevations after swim stress. | capes.gov.br |
| High-Performance Liquid Chromatography (HPLC) coupled with GC-MS | Rat Brain | Simultaneous measurement of this compound and its precursors. | jneurosci.orgnih.govjneurosci.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human Plasma | Developed a sensitive and selective method for quantification. | nih.gov |
| HPLC-MS/MS | Human Serum (Pregnancy) | Simultaneous quantification of this compound and other steroids. | nih.gov |
| LC-MS/MS | Human Serum | Developed a validated assay with a lower limit of quantification of 10.08 pg/mL. | researchgate.net |
Future Directions in Allopregnan 20alpha Ol 3 One Research
Elucidation of Remaining Physiological Roles
While Allopregnan-20alpha-ol-3-one, also known as isopregnanolone, is recognized as a metabolite of progesterone (B1679170), its full spectrum of physiological functions remains an active area of investigation. mdpi.comnih.gov Isopregnanolone is considered a neuroactive steroid, capable of modulating neural activities. scielo.brscielo.br Its primary known mechanism of action is the modulation of the GABA-A receptor, where it can act as an antagonist to the effects of other neurosteroids like allopregnanolone (B1667786). nih.gov
Future research will likely focus on uncovering physiological roles beyond its interaction with the GABA-A receptor. This includes exploring its potential involvement in processes where its precursor, progesterone, and its isomer, allopregnanolone, are known to be active, such as pregnancy and parturition. nih.gov During pregnancy, the levels of progesterone and its metabolites, including isopregnanolone, rise significantly. nih.gov Investigating the specific contributions of isopregnanolone to the modulation of neuronal networks during this period could reveal novel functions. nih.gov Furthermore, its role in other physiological and pathological states, such as chronic fatigue syndrome where altered levels have been observed, warrants deeper exploration. researchgate.net
Understanding Interspecies Differences in Neurogenesis and Neurosteroid Effects
The effects of neurosteroids, including isopregnanolone and its related compounds, on neurogenesis—the formation of new neurons—can vary significantly between species. nih.gov For instance, the sensitivity of GABA-A receptors to allopregnanolone, a closely related neurosteroid, differs between rodents and guinea pigs during embryonic development. nih.gov Such differences highlight the importance of comparative studies to understand the translational relevance of findings from animal models to humans. nih.govpnas.org
Future research should aim to systematically characterize these interspecies differences. This includes investigating how variations in the expression and function of steroidogenic enzymes and neurosteroid receptors across different species influence the outcomes of neurosteroid action on neurogenesis. nih.govresearchgate.net For example, while testosterone (B1683101) has been shown to increase adult neurogenesis in the hippocampus of rodents, the specific roles of its metabolites, and by extension other neurosteroids, may differ across species. mdpi.com Understanding these variations is crucial for accurately predicting the effects of neurosteroids in humans.
Further Characterization of Intracellular Signaling Pathways
The actions of neurosteroids like isopregnanolone are not limited to direct interactions with membrane receptors. They can also initiate intracellular signaling cascades through non-genomic mechanisms. nih.govscielo.brscielo.br While the modulation of the GABA-A receptor is a key non-genomic effect, there is growing evidence for the involvement of other signaling pathways. nih.gov For instance, glucocorticoids, another class of steroids, can rapidly influence neuronal activity through pathways involving endocannabinoids, protein kinases, and other second messengers. nih.govjneurosci.org
A critical area for future research is the detailed mapping of the intracellular signaling pathways specifically modulated by isopregnanolone. This involves identifying the full range of its molecular targets beyond the GABA-A receptor. biorxiv.org Recent in silico analyses suggest that neurosteroids may interact with a variety of targets, including other G-protein coupled receptors and kinases. biorxiv.org Experimental validation of these potential interactions will be essential. Furthermore, understanding how these pathways are activated and how they crosstalk with other signaling networks will provide a more complete picture of isopregnanolone's cellular effects. nih.gov This includes investigating the role of protein phosphorylation in mediating the effects of neurosteroids on their target receptors. nih.gov
Exploration of Specific Neuronal and Glial Cell Interactions
The brain's function relies on intricate communication between neurons and glial cells, including astrocytes and microglia. nih.govnih.gov Neurosteroids can influence these interactions, thereby affecting brain function in both health and disease. nih.gov For example, astrocytes can respond to steroid hormones and, in turn, regulate neuronal communication. nih.gov Both microglia and astrocytes are also involved in neuroinflammation and can modulate neurogenesis, processes that can be influenced by neurosteroids. frontiersin.orgnih.gov
Investigation of Sex-Dimorphic Effects
Significant sex differences exist in the levels and effects of neurosteroids. csic.esnih.gov The concentrations of isopregnanolone, for example, can vary between males and females in different parts of the nervous system. csic.es Moreover, the response to neurosteroids can be sexually dimorphic, with females sometimes showing greater sensitivity to the effects of compounds like allopregnanolone. nih.govnih.gov These differences can be influenced by the hormonal environment and the expression of steroidogenic enzymes. researchgate.netcsic.es
A key future direction is to systematically investigate the sex-dimorphic effects of isopregnanolone. This includes examining how sex differences in neurosteroid levels and receptor expression contribute to different physiological and behavioral outcomes in males and females. csic.esbiorxiv.orgmdpi.comfrontiersin.orgplos.org Research should explore whether the intracellular signaling pathways activated by isopregnanolone differ between sexes and how this might underlie observed differences in response. nih.gov Understanding these sex-specific actions is critical for the development of personalized therapeutic strategies.
Development of Novel Research Tools and Methodologies
Advancements in research on this compound and other neurosteroids are intrinsically linked to the development of sophisticated research tools and methodologies. The accurate quantification of neurosteroids in biological samples is crucial, and techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high specificity and sensitivity. nih.govmdpi.com The development of novel analytical methods will continue to be important for precise measurement in various tissues and fluids. nih.govmdpi.com
Future efforts should also focus on creating novel molecular probes and imaging agents to visualize and track isopregnanolone and its binding sites in real-time within living cells and tissues. The synthesis of novel pregnane (B1235032) derivatives can also aid in structure-activity relationship studies and the identification of more potent and selective modulators of its targets. researchgate.net Furthermore, the application of advanced computational methods, such as molecular similarity analysis and network pharmacology, can help predict new biological targets and pathways for neurosteroids, guiding future experimental investigations. biorxiv.org
Q & A
Basic Research Questions
Q. What experimental techniques are most reliable for characterizing the stereochemical configuration of Allopregnan-20α-ol-3-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for determining stereochemistry. Coupling constants and NOE (Nuclear Overhauser Effect) experiments can differentiate 20α- from 20β-isomers. X-ray crystallography provides definitive structural confirmation but requires high-purity crystals . For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with chiral columns can resolve enantiomers .
Q. How can researchers optimize the synthesis of Allopregnan-20α-ol-3-one to minimize epimerization at the C-20 position?
- Methodological Answer : Epimerization risks during synthesis can be mitigated by using sterically hindered reducing agents (e.g., L-Selectride®) for ketone reduction. Temperature control (<0°C) and inert atmospheres (N/Ar) stabilize intermediates. Post-reaction quenching with mild acids (e.g., acetic acid) prevents retro-aldol side reactions. Monitoring via thin-layer chromatography (TLC) or LC-MS at intermediate stages ensures reaction fidelity .
Q. What are the key challenges in isolating Allopregnan-20α-ol-3-one from biological matrices, and how can they be addressed?
- Methodological Answer : Matrix interference (e.g., lipids, proteins) requires solid-phase extraction (SPE) with C18 or mixed-mode sorbents. Derivatization (e.g., silylation) improves volatility for GC-MS analysis. For LC-MS/MS, isotope-labeled internal standards (e.g., - or -labeled analogs) correct for ion suppression/enhancement. Method validation should include recovery studies at low, medium, and high concentrations .
Advanced Research Questions
Q. How do contradictory findings about Allopregnan-20α-ol-3-one’s neuroprotective effects in rodent models align with human clinical data?
- Methodological Answer : Discrepancies may arise from interspecies differences in steroid metabolism (e.g., CYP17A1 expression). Researchers should perform cross-species comparative pharmacokinetic (PK) studies and validate target engagement via receptor-binding assays (e.g., GABA receptors). Meta-analyses of preclinical data using PRISMA guidelines can identify bias, while Bayesian approaches adjust for small sample sizes in human trials .
Q. What statistical frameworks are robust for analyzing dose-response relationships of Allopregnan-20α-ol-3-one in heterogeneous cell populations?
- Methodological Answer : Hierarchical Bayesian models account for cell population variability by estimating subgroup-specific dose-response curves. For high-dimensional data (e.g., single-cell RNA-seq), dimensionality reduction (t-SNE, UMAP) clusters cells by response profiles. Bootstrapping or permutation tests quantify uncertainty in EC values. Pre-registered analysis plans reduce Type I errors in exploratory studies .
Q. How can researchers reconcile conflicting reports on Allopregnan-20α-ol-3-one’s role in modulating glucocorticoid receptor (GR) activity?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., GR isoform specificity, cofactor availability). Use GR knockout cell lines to isolate receptor-specific effects. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities under varying pH/temperature. Collaborative multi-lab replication studies, adhering to Registered Reports format, enhance reproducibility .
Q. What in silico strategies predict Allopregnan-20α-ol-3-one’s metabolic fate in cytochrome P450-rich tissues (e.g., liver, brain)?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with CYP3A4/5 and CYP7B1. Quantum mechanics/molecular mechanics (QM/MM) models predict regioselective hydroxylation. Pharmacophore-based tools (e.g., Pharmit) identify potential metabolites. Experimental validation via hepatocyte incubations with CYP inhibitors (e.g., ketoconazole) confirms predicted pathways .
Methodological Best Practices
- Data Contradiction Analysis : Apply the Cochrane Risk of Bias Tool (ROB 2.0) to assess study quality. Use funnel plots to detect publication bias in meta-analyses .
- Structural Elucidation : Combine NMR chemical shift prediction software (e.g., ACD/Labs) with experimental data for ambiguous stereocenters .
- Experimental Design : Pre-register protocols on platforms like OSF or ClinicalTrials.gov to align with FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
